![molecular formula C13H9NOS B596536 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol CAS No. 1261913-21-6](/img/structure/B596536.png)
2-(Benzo[b]thiophen-2-yl)pyridin-4-ol
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Overview
Description
2-(Benzo[b]thiophen-2-yl)pyridin-4-ol is a heterocyclic compound that combines a benzothiophene moiety with a pyridine ring.
Mechanism of Action
Target of Action
It’s known that this compound has been examined for its inhibitory potential against various bacteria and fungi .
Mode of Action
It’s known that the compound exhibits major absorption bands assigned to π–π* transitions involving its moieties, as well as weak intramolecular charge-transfer (ict) transitions .
Biochemical Pathways
The compound’s photophysical properties suggest that it may affect pathways involving intramolecular charge-transfer (ict) transitions .
Result of Action
The compound’s action results in major absorption bands and weak intramolecular charge-transfer (ICT) transitions . It also shows inhibitory potential against various bacteria and fungi . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol typically involves the coupling of benzothiophene and pyridine derivatives. One common method is the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization to form the benzothiophene ring . Another approach involves the nucleophilic substitution of pyridine N-oxides with trimethylsilyl cyanide, followed by reduction and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-2-yl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (mCPBA) to form N-oxides.
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride in ethanol solution.
Substitution: Nucleophilic substitution reactions are common, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium and ammonium chloride in ethanol
Substitution: Trimethylsilyl cyanide (TMSCN)
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted benzothiophene compounds .
Scientific Research Applications
2-(Benzo[b]thiophen-2-yl)pyridin-4-ol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar in structure but lacks the sulfur atom present in benzothiophene.
2-(2-Pyridyl)benzimidazole: Contains an imidazole ring instead of the thiophene ring.
2-Phenylbenzothiazole: Contains a benzothiazole ring instead of the pyridine ring.
Biological Activity
2-(Benzo[b]thiophen-2-yl)pyridin-4-ol is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of various enzymes, its anticancer properties, and its antimicrobial effects.
1. Inhibition of Monoamine Oxidase
Research indicates that derivatives of benzo[b]thiophenes, including this compound, may serve as effective inhibitors of human monoamine oxidase (hMAO), particularly the hMAO-B isoform. Monoamine oxidases are critical enzymes involved in the metabolism of neurotransmitters, and their inhibition is relevant for treating neurodegenerative diseases such as Parkinson's disease.
Key Findings:
- Selectivity: Some derivatives exhibited high selectivity for hMAO-B over hMAO-A, which is significant for minimizing side effects associated with hMAO-A inhibition .
- Molecular Docking Studies: These studies suggest favorable binding interactions with the active site of hMAO-B, indicating potential for further optimization through chemical modifications .
2. Anticancer Properties
The compound has shown promising anticancer activity against various cancer cell lines. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects.
Case Study:
In a study evaluating the anticancer activity of benzo[b]thiophene derivatives, several compounds derived from this scaffold displayed IC50 values ranging from 0.49 to 48.0 µM against a panel of human cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .
Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | MDA-MB-231 | 6.72 |
B | HeLa | 4.87 |
C | A549 | 3.35 |
D | LNCaP | 11.0 |
3. Antimicrobial Activity
The antimicrobial properties of benzo[b]thiophene derivatives have also been explored, with some compounds demonstrating broad-spectrum activity against various pathogens.
Key Findings:
- Compounds derived from this scaffold exhibited MIC values against Candida albicans ranging from 0.03 to 0.5 μg/mL and against other pathogens like Cryptococcus neoformans and Aspergillus fumigatus with MIC values between 0.25 to 2 μg/mL .
Table 2: Antimicrobial Activity of Selected Derivatives
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
A30 | Candida albicans | 0.03 |
A31 | Cryptococcus neoformans | 0.25 |
A32 | Aspergillus fumigatus | 2 |
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-5-6-14-11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXFVXUFPBMCHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=O)C=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692613 |
Source
|
Record name | 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-21-6 |
Source
|
Record name | 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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